7-(5-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid
Overview
Description
7-(5-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid is a useful research compound. Its molecular formula is C14H17ClO4 and its molecular weight is 284.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Role in Metabolic Syndrome and Food Preservation
Compounds like Chlorogenic acid, related to the chemical structure of interest, have been studied for their therapeutic potential in treating metabolic syndrome and their utility as food preservatives. Chlorogenic acid exhibits anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, making it a potential nutraceutical for the prevention and treatment of metabolic syndrome. Additionally, its antimicrobial properties against a wide range of organisms and antioxidant activity, particularly against lipid oxidation, suggest its use as a natural food preservative, contributing to the preservation of food products (Jesús Santana-Gálvez et al., 2017).
Biotechnological Production and Environmental Impact
The biotechnological production of lactic acid from biomass presents an environmentally friendly route for producing hydroxycarboxylic acids like 7-(5-Chloro-2-methoxyphenyl)-7-oxoheptanoic acid. Lactic acid serves as a precursor for a variety of industrial chemicals, highlighting a sustainable approach to utilizing biomass for chemical production. This process underlines the potential for green chemistry applications, where biotechnological routes could provide an alternative to traditional chemical synthesis methods, contributing to the development of sustainable industrial practices (Chao Gao et al., 2011).
Safety and Hazards
The safety and hazards of a compound are important for handling and storage. For “(5-Chloro-2-methoxyphenyl)acetic Acid”, the safety information includes hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
7-(5-chloro-2-methoxyphenyl)-7-oxoheptanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO4/c1-19-13-8-7-10(15)9-11(13)12(16)5-3-2-4-6-14(17)18/h7-9H,2-6H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHHMPQMWDABAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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